molecular formula C15H15N7S B292907 N-allyl-N'-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea

N-allyl-N'-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea

Cat. No. B292907
M. Wt: 325.4 g/mol
InChI Key: QPFOXDMNUNLYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-allyl-N'-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea is not fully understood. However, studies suggest that it works by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-allyl-N'-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been shown to inhibit the growth of fungal cells by inhibiting the activity of enzymes involved in fungal cell wall synthesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-allyl-N'-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea in lab experiments is its potential applications in various fields of scientific research. It has shown promising results in inhibiting the growth of cancer cells and treating fungal infections. However, one of the limitations is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of N-allyl-N'-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea. One future direction is to study its potential applications in other fields such as antiviral and antibacterial properties. Another future direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, further studies can be conducted to optimize the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of N-allyl-N'-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea involves the reaction between 4-amino-1-phenyl-1,4-dihydropyrazolo[3,4-d]pyrimidine-5-carbonitrile and allyl isothiocyanate. This reaction takes place in the presence of a catalyst such as triethylamine and yields the desired compound.

Scientific Research Applications

N-allyl-N'-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal properties and has shown potential in treating fungal infections.

properties

Molecular Formula

C15H15N7S

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4-imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-prop-2-enylthiourea

InChI

InChI=1S/C15H15N7S/c1-2-8-17-15(23)20-21-10-18-14-12(13(21)16)9-19-22(14)11-6-4-3-5-7-11/h2-7,9-10,16H,1,8H2,(H2,17,20,23)

InChI Key

QPFOXDMNUNLYNY-UHFFFAOYSA-N

SMILES

C=CCNC(=S)NN1C=NC2=C(C1=N)C=NN2C3=CC=CC=C3

Canonical SMILES

C=CCNC(=S)NN1C=NC2=C(C1=N)C=NN2C3=CC=CC=C3

Origin of Product

United States

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